NSP14 MTase Inhibition Potency: NSC111552 vs. Bobcat339
NSC111552 inhibits SARS-CoV-2 NSP14 MTase with an IC50 of 5.1 μM, as determined by a fluorescence polarization assay using the SAM-analogue FL-NAH [1]. In a separate study under comparable conditions, the compound Bobcat339 demonstrated weaker inhibition with an IC50 of 21.6 μM [2]. This represents a >4-fold improvement in potency for NSC111552.
| Evidence Dimension | Inhibition of SARS-CoV-2 NSP14 MTase |
|---|---|
| Target Compound Data | IC50 = 5.1 μM |
| Comparator Or Baseline | Bobcat339 IC50 = 21.6 μM |
| Quantified Difference | NSC111552 is 4.2-fold more potent than Bobcat339 in this assay |
| Conditions | Fluorescence polarization assay using FL-NAH SAM-analogue; biochemical assay |
Why This Matters
The >4-fold higher potency translates to a lower effective concentration in cell-based assays, potentially reducing off-target effects and providing a stronger tool for probing NSP14 biology.
- [1] Samrat SK, et al. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases. Emerg Microbes Infect. 2023 Dec;12(1):2204164. View Source
- [2] Wen Y, et al. Identification and Evaluation of Non-Nucleosidic MTase Inhibitors against SARS-CoV-2 nsp14 with Lower-Micromolar Anti-Coronavirus Activity. ACS Infect Dis. 2025. View Source
